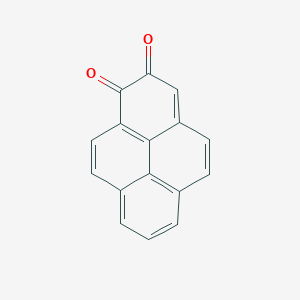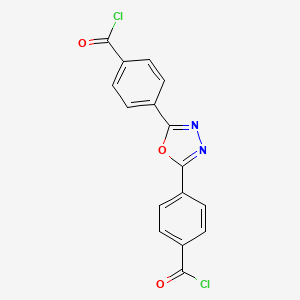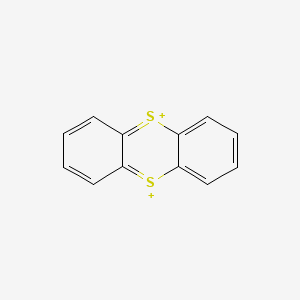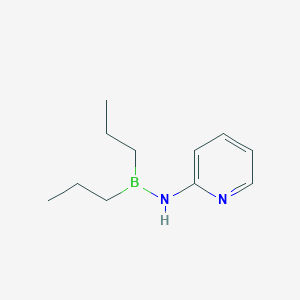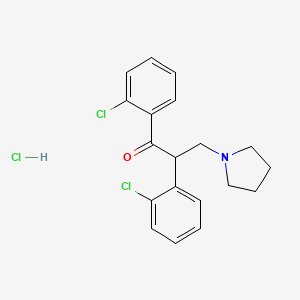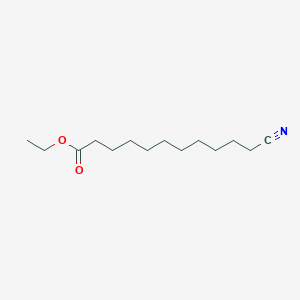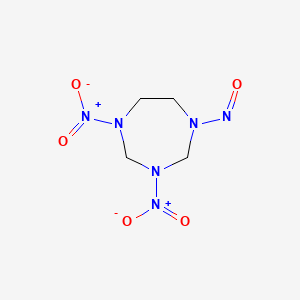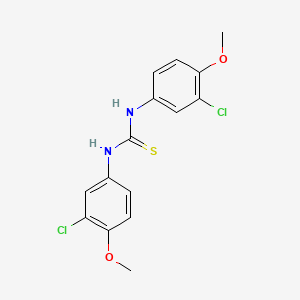
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with thiophosgene or an isothiocyanate derivative. The reaction is usually carried out in a dry solvent such as dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve the use of acyl isothiocyanates and amines in a one-pot synthesis procedure. This method is advantageous due to its simplicity and efficiency .
化学反応の分析
Types of Reactions
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
科学的研究の応用
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, plastics, and other materials.
作用機序
The mechanism of action of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
類似化合物との比較
Similar Compounds
- 1,3-Bis(3-chloro-4-methoxyphenyl)urea
- 1,3-Bis(3-chloro-4-methoxyphenyl)guanidine
- 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groupsCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .
特性
CAS番号 |
39861-74-0 |
|---|---|
分子式 |
C15H14Cl2N2O2S |
分子量 |
357.3 g/mol |
IUPAC名 |
1,3-bis(3-chloro-4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-20-13-5-3-9(7-11(13)16)18-15(22)19-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,22) |
InChIキー |
XEEJMQYIPPBMBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


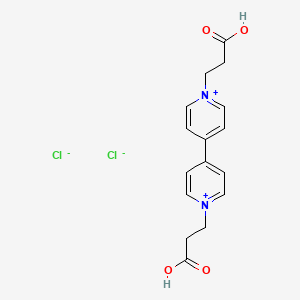
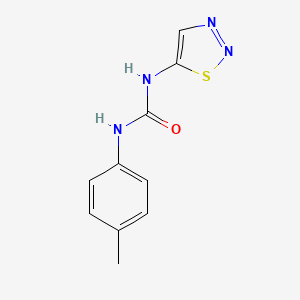
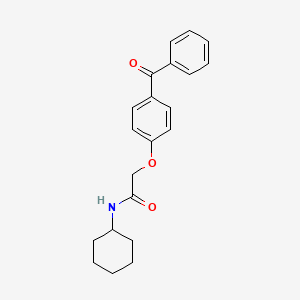

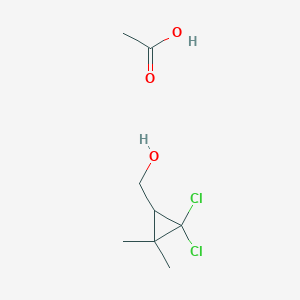
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
